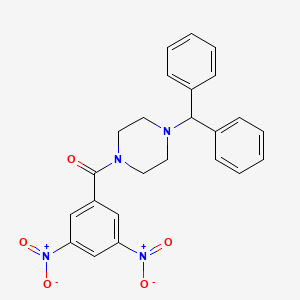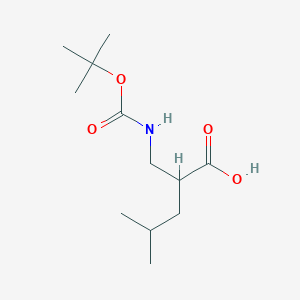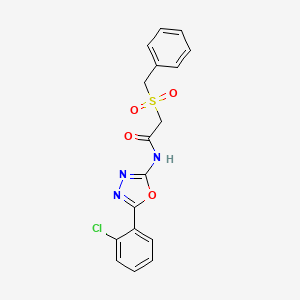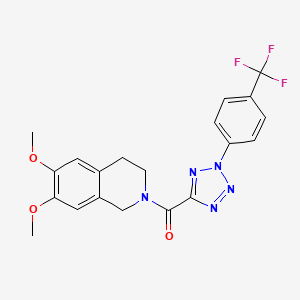
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols resulted in the formation of 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho . In another example, the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-hydroxybenzyl alcohols in boiling o-xylene resulted in the formation of 2-[(6,7-dimethoxy- 3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenols .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the formation of the cyclic system 12,13-dihydro-7aH,15H-naphtho may be interpreted as the result of a [4+2] cycloaddition reaction . The main direction of fragmentation is retro-Diels–Alder reaction, leading to 6,7-dimethoxy-3,4-dihydroisoquinoline and corresponding o-quinone methide .Physical And Chemical Properties Analysis
The obtained oxazino[2,3-a]isoquinolines are high-melting, thermostable crystalline substances, readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols . In the mass spectra of similar compounds, the peaks for the molecular ions are of low intensity .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
One study detailed the synthesis of stable azomethine ylides via the rearrangement of 1,3-dipolar cycloadducts of 3,4-dihydroisoquinoline-2-oxides, highlighting a method that may involve compounds structurally related to the one . This research discusses the effects of substituents on the rate of rearrangement, proposing a mechanism involving C–C bond heterolysis and 1,3-sigmatropic shift, providing a foundation for understanding the chemical behavior of similar compounds (Coşkun & Tuncman, 2006).
Biological Applications
Research into 1,2,3,4-tetrahydroisoquinoline derivatives investigated their tumor-specific cytotoxic activity against human oral squamous cell carcinoma cell lines. One derivative demonstrated high tumor-specific cytotoxicity, suggesting the importance of molecular size for cytotoxicity induction and potentially indicating a role for similar compounds in cancer therapy (Hatano et al., 2009).
Chemical Derivatives and Potential Applications
Another study presented a new benzylisoquinoline alkaloid derived from Beilschmiedia brevipes, showcasing the diversity of natural products and their synthetic analogs that can be derived from isoquinoline structures. This research contributes to the ongoing exploration of natural products for pharmacological uses (Pudjiastuti et al., 2010).
Anticancer Mechanisms
LFZ-4-46, a tetrahydroisoquinoline derivative, was studied for its anticancer effects on human breast and prostate cancer cells, highlighting the compound's potential as a lead for cancer treatment. The study details its mechanisms of inducing apoptosis and cell cycle arrest, underlining the therapeutic potential of isoquinoline derivatives in oncology (Xu et al., 2021).
Mecanismo De Acción
Target of Action
It is known that isoquinolines and tetrahydroisoquinolines (thiqs), which are part of the compound’s structure, are widely distributed in nature as alkaloids and have diverse broad-spectrum biological activity . They are employed in medicinal chemistry and have been qualified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives .
Mode of Action
It is known that the compound readily reacts with acyl iso(thio)cyanates affording in high yields 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines . This suggests that the compound may interact with its targets through these reactions, leading to changes in the targets’ function.
Biochemical Pathways
Given the compound’s structure and known reactions, it is likely that it affects pathways involving isoquinolines and thiqs . These compounds are known to be involved in a variety of biological processes, including anti-inflammatory, anti-viral, anti-fungal, or anti-cancer activities, and treatment of Parkinson’s disease .
Result of Action
Given the compound’s structure and known reactions, it is likely that it has a variety of effects depending on the specific targets and pathways it interacts with .
Propiedades
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5O3/c1-30-16-9-12-7-8-27(11-13(12)10-17(16)31-2)19(29)18-24-26-28(25-18)15-5-3-14(4-6-15)20(21,22)23/h3-6,9-10H,7-8,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSPJXJZPCBVFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

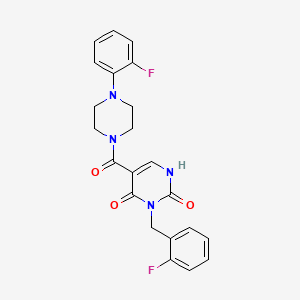
![(Z)-ethyl 1-isobutyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2386476.png)

![N-(3-chloro-4-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2386480.png)
![(3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2386481.png)
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2386482.png)
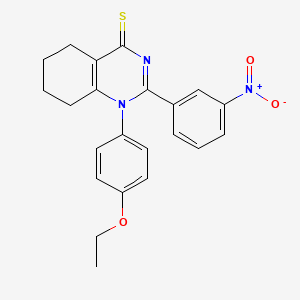

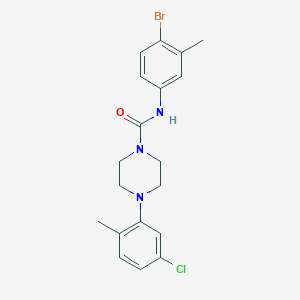
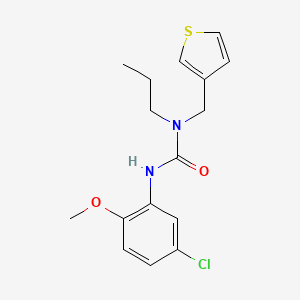
![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2386489.png)
